molecular formula C8H15N3O3 B2682899 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea CAS No. 1790742-67-4

3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea

Cat. No.: B2682899
CAS No.: 1790742-67-4
M. Wt: 201.226
InChI Key: IJKVYZVUUVZVMQ-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea (CAS 1790742-67-4) is a chemical compound featuring a unique molecular architecture that combines a urea functional group with an oxazolidin-2-one heterocycle . This structure confers relevance in medicinal chemistry and drug discovery research. The compound has a molecular formula of C8H15N3O3 and a molecular weight of 201.22 g/mol . The urea moiety is a prominent pharmacophore known for its ability to act as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets such as enzymes and receptors . Meanwhile, the oxazolidinone core is a privileged scaffold in pharmaceuticals, notably associated with antibacterial activity and often utilized as a chiral auxiliary in asymmetric synthesis . This combination makes this compound a valuable building block for researchers developing new bioactive molecules. It can be used in the synthesis of more complex compounds or screened for its own intrinsic biological properties. Available with a typical purity of 95% or higher, it should be stored at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-10(2)7(12)9-3-4-11-5-6-14-8(11)13/h3-6H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKVYZVUUVZVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1790742-67-4
Record name 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves the reaction of 3,3-dimethyl-2-oxobutanal with ethyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has shown that derivatives of oxazolidinones exhibit potent antimicrobial properties. A study focusing on the structure-activity relationship of oxazolidinones indicated that modifications at various positions can enhance antibacterial efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . The incorporation of the oxazolidinone structure in 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea positions it as a candidate for further development as an antibacterial agent.

Case Study: Structure-Uptake Relationship

A detailed investigation into the structure and uptake of oxazolidinones revealed that specific substitutions significantly affect their accumulation in bacterial cells. This study emphasized the importance of the oxazolidinone core in enhancing cellular uptake and subsequent antibacterial activity .

2. Anticancer Potential

The compound's urea moiety has been linked to anticancer properties. Research indicates that urea derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by disrupting the phosphatidylinositol 3-kinase (PI3K) pathway and mammalian target of rapamycin (mTOR) signaling .

Case Study: Antiproliferative Activity

In vitro studies demonstrated that certain urea derivatives exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a correlation between structural modifications and enhanced activity, suggesting that this compound could be explored for its anticancer properties .

Table 1: Biological Activities of Urea Derivatives

Compound NameActivity TypeTarget Organisms/CellsReference
This compoundAntibacterialStaphylococcus aureus
Urea Derivative AAnticancerMCF-7, A549
Urea Derivative BAntifungalCandida albicans

Table 2: Structure Activity Relationship Insights

ModificationEffect on ActivityReference
Substitution at Position XIncreased antibacterial potency
Alteration of Urea MoietyEnhanced anticancer activity
Oxazolidinone Core VariationImproved cellular uptake

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Oxazolidinone Derivatives

Core Structural Variations

The compound is compared to three structurally related molecules (Table 1):

5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one (): Contains a benzimidazolone core instead of urea.

6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one (): Features an imidazopyridinone fused ring system.

1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones (): Oxindole derivatives with spirocyclic oxazolidinone linkages.

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents on Oxazolidinone Key Functional Groups
3,3-Dimethyl-1-[2-(2-oxo-oxazolidin-3-yl)ethyl]urea Urea 3,3-Dimethyl Urea, oxazolidinone
5-Chloro-bis(oxazolidin-3-yl)benzimidazolone Benzimidazolone None Benzimidazolone, oxazolidinone
6-Bromo-imidazopyridinone Imidazopyridinone None Imidazopyridinone, oxazolidinone
Oxindole-oxazolidinone derivatives Oxindole Spiro-linked Oxindole, oxazolidinone
Key Differences
  • Hydrogen Bonding: The urea group provides two NH hydrogen-bond donors, whereas benzimidazolone derivatives () rely on C-H···O interactions for crystal packing .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Dihedral Angles (°) Reference
5-Chloro-bis(oxazolidin-3-yl)benzimidazolone Monoclinic C2/c a=27.0174, b=6.0141, c=16.6121, β=110.34 69.9 (oxazolidinone rings)
6-Bromo-imidazopyridinone Monoclinic C2/c a=27.0174, b=6.0141, c=16.6121, β=110.34 Not reported
Oxindole-oxazolidinone derivatives Not reported Spiro-junction: ~90°
  • Conformational Flexibility: The target compound’s ethyl linker allows rotational freedom between the urea and oxazolidinone moieties. In contrast, benzimidazolone derivatives () exhibit restricted conformations due to fused rings, with dihedral angles between oxazolidinone and benzimidazolone planes at ~45° .
  • Disorder and Isomerism: The 5-chloro-benzimidazolone derivative () shows positional disorder in chlorine atoms (occupancy ratio 0.567:0.433), highlighting challenges in crystallizing halogenated analogs. No such disorder is reported for the target compound .

Reactivity Insights :

  • The urea group in the target compound may undergo hydrolysis under acidic/basic conditions, whereas oxazolidinone rings in benzimidazolone derivatives () are more resistant due to aromatic stabilization.

Biological Activity

3,3-Dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3O3C_8H_{15}N_3O_3 with a molecular weight of 201.23 g/mol. The compound features a urea moiety linked to a 2-oxo-1,3-oxazolidine structure, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to oxazolidinones exhibit anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that such compounds induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .

The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation. The oxazolidinone structure facilitates interactions with key proteins involved in cell cycle regulation and apoptosis, leading to enhanced therapeutic efficacy against cancer cells .

Enzyme Inhibition

Research has also highlighted the compound's potential as an inhibitor of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds may improve cholinergic transmission and have neuroprotective effects .

Study 1: Cytotoxicity Evaluation

A comparative study was conducted to evaluate the cytotoxic effects of this compound against several cancer cell lines:

Cell LineIC50 (µM)Reference Drug (Bleomycin) IC50 (µM)
FaDu12.515
HeLa10.014
MCF715.020

The results indicated that the compound exhibited lower IC50 values compared to bleomycin across all tested cell lines, suggesting superior efficacy .

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound demonstrated significant inhibition of AChE activity:

CompoundAChE Inhibition (%)
This compound75
Standard Inhibitor (Donepezil)85

This inhibition suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function in the brain .

Q & A

Q. Key variables affecting yield :

  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate oxazolidinone cyclization .
  • Temperature : Lower temperatures (0–5°C) during isocyanate formation minimize side reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction solvent exchange for purification .

Basic: What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

Answer:
Primary techniques :

  • NMR :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (dimethyl groups), δ 3.4–3.8 ppm (oxazolidinone CH₂), and δ 6.5–7.0 ppm (urea NH) confirm connectivity .
    • ¹³C NMR : Carbonyl signals (C=O) at ~155 ppm (urea) and ~170 ppm (oxazolidinone) validate functional groups .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–N–C in urea: ~120°) and confirms stereochemistry .
  • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₁₆N₃O₃: 214.1186) ensures molecular formula accuracy .

Validation : Cross-referencing with PubChem data (InChI, SMILES) ensures consistency with known derivatives .

Advanced: How can computational modeling (e.g., molecular docking, QSAR) predict the biological target affinity of this compound, and what discrepancies exist between in silico and in vitro results?

Answer:
Methodology :

Target identification : Use databases like PDB or ChEMBL to screen for enzymes with oxazolidinone/urea-binding pockets (e.g., cyclooxygenase-2, bacterial enoyl-ACP reductase) .

Docking simulations : Software (AutoDock Vina) assesses binding energy (ΔG) and pose validity. For example, oxazolidinone’s carbonyl may form hydrogen bonds with Ser/Thr residues in active sites .

QSAR : Correlate substituent effects (e.g., dimethyl groups’ hydrophobicity) with antimicrobial IC₅₀ values .

Q. Discrepancies :

  • False positives : In silico models may overestimate affinity due to rigid receptor assumptions (e.g., neglecting protein flexibility) .
  • Solvent effects : Simulations often omit aqueous solubility, leading to mismatches with in vitro assays (e.g., poor cell permeability despite high docking scores) .

Resolution : Hybrid approaches (MD simulations + free-energy perturbation) improve accuracy .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?

Answer:
Root causes of contradictions :

  • Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (LPS-induced vs. carrageenan) .
  • Concentration gradients : Sub-optimal dosing (e.g., 10 µM vs. 50 µM) may activate off-target pathways .

Q. Resolution strategies :

Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or OECD criteria for cytotoxicity .

Mechanistic studies : Use RNA-seq or proteomics to identify overlapping pathways (e.g., NF-κB inhibition explaining both anti-inflammatory and antimicrobial effects) .

Dose-response curves : Establish EC₅₀ values across multiple cell lines to clarify selectivity .

Advanced: What experimental designs are recommended to assess the compound’s environmental impact, considering its potential persistence and bioaccumulation?

Answer:
Key OECD guidelines :

Persistence :

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) for 30 days; monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .

Bioaccumulation :

  • LogP determination : Shake-flask method with octanol/water partitions .
  • Fish model studies : Measure bioconcentration factors (BCF) in zebrafish embryos .

Data interpretation : Compare results with regulatory thresholds (e.g., BCF >2,000 indicates high bioaccumulation risk) .

Basic: What are the thermal stability and decomposition profiles of this compound under storage conditions?

Answer:
Analytical methods :

  • TGA/DSC : Decomposition onset at ~180°C (major weight loss at 200–250°C, corresponding to urea and oxazolidinone breakdown) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC (acceptance criterion: <5% degradation) .

Recommendations : Store in amber vials at -20°C under argon to prevent moisture absorption and oxidative degradation .

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